

# Technical Support Center: Stabilizing Trehalose in Amorphous Form During Lyophilization

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## Compound of Interest

Compound Name: Trehalose

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This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the crystallization of **trehalose** during freezing and drying processes. Maintaining **trehalose** in an amorphous state is critical for its function as a lyoprotectant for biomolecules.

## Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and freeze-drying of **trehalose**-containing products.

**Question:** I am observing a loss of activity in my protein/biologic after freeze-drying with a **trehalose**-based formulation. Could **trehalose** crystallization be the cause?

**Answer:**

Yes, the crystallization of **trehalose** during the freeze-drying process can significantly compromise its ability to protect biomolecules, potentially leading to a loss of activity.<sup>[1][2]</sup> When **trehalose** crystallizes, it phase-separates from the active pharmaceutical ingredient (API), leaving the API unprotected and susceptible to degradation.<sup>[3][4][5]</sup>

**Potential Causes and Solutions:**

- **Sub-optimal Formulation:** The presence of other crystallizing excipients, such as mannitol or certain buffer salts, can induce **trehalose** crystallization.<sup>[1][2]</sup>

- Solution: Consider replacing or reducing the concentration of crystallizing co-solutes. The addition of non-crystallizing sugars like sucrose or polymers can inhibit **trehalose** crystallization.[2]
- Inappropriate Processing Parameters:
  - Annealing: Annealing the frozen solution at temperatures above the glass transition temperature of the freeze-concentrate (Tg') can promote the crystallization of **trehalose** dihydrate.[1][3][4][5] While annealing can be beneficial for crystallizing bulking agents like mannitol, it can be detrimental in formulations where **trehalose** must remain amorphous.
  - Cooling Rate: Very fast cooling rates (e.g., >100°C/min) have been shown to result in **trehalose** crystallization and protein aggregation, whereas slower cooling rates (≤1°C/min) tend to keep **trehalose** in an amorphous state.[2][6]
  - Solution: Carefully design the freeze-drying cycle. Avoid prolonged annealing steps in the problematic temperature range for **trehalose**. Optimize the cooling rate to favor the formation of an amorphous matrix.

#### Recommended Actions:

- Analyze the Thermal History: Use Differential Scanning Calorimetry (DSC) to determine the Tg' of your formulation and identify any crystallization (exothermic) or melting (endothermic) events during a simulated freeze-drying cycle.
- Assess Crystallinity: Use Powder X-ray Diffraction (XRD) at low temperatures to monitor the physical state of **trehalose** during freezing and annealing.[1][5] It is crucial to perform this analysis during the process, as crystallized **trehalose** dihydrate can dehydrate to an amorphous form during secondary drying, making the issue invisible in the final product.[1][3][4][5]
- Reformulate: If crystallization is confirmed, consider formulation adjustments as detailed in the table below.

Question: My lyophilized cake shows signs of collapse, shrinkage, or has a glassy, cracked appearance. What could be wrong?

Answer:

These visual defects can be related to the physical state of the excipients in your formulation. While cake collapse is often associated with drying above the critical collapse temperature, the crystallization of components can also impact cake structure.

Potential Causes and Solutions:

- **Crystallization of Co-solutes:** In formulations containing both **trehalose** and a crystallizing agent like mannitol, the crystallization of mannitol can sometimes be followed by the crystallization of **trehalose**, which could be detrimental to the API's stability.<sup>[2]</sup> Incomplete crystallization of mannitol can also lead to a lower Tg' and subsequent collapse if primary drying is performed at too high a temperature.
  - **Solution:** Ensure the annealing step is sufficient to fully crystallize the intended bulking agent without inducing **trehalose** crystallization. The addition of **trehalose** or sucrose can inhibit the crystallization of low concentrations of mannitol.<sup>[1]</sup>
- **Trehalose Crystallization:** The formation of **trehalose** dihydrate crystals and their subsequent dehydration can alter the cake's microstructure.
  - **Solution:** Implement strategies to inhibit **trehalose** crystallization, such as adding polymers or other amorphous stabilizers.<sup>[2][7]</sup> A well-formed amorphous cake is often more elegant and robust.

## Frequently Asked Questions (FAQs)

Q1: What is **trehalose** crystallization and why is it a problem during freeze-drying?

**Trehalose** is an effective lyoprotectant when it remains in an amorphous, glassy state, where it can stabilize proteins by replacing water and restricting molecular mobility.<sup>[8][9]</sup> However, during the freezing or annealing stages of lyophilization, **trehalose** can crystallize from the freeze-concentrated solution to form **trehalose** dihydrate.<sup>[1][5]</sup> This crystallization is problematic because it causes phase separation between the protectant and the protein, leaving the protein vulnerable to stresses during freezing, drying, and storage, which can lead to aggregation and loss of biological activity.<sup>[1][2]</sup>

Q2: How can I detect if **trehalose** has crystallized in my product?

Detecting **trehalose** crystallization can be challenging because the crystalline dihydrate formed during freezing can dehydrate to a substantially amorphous form during the secondary drying phase.<sup>[1][3][4][5]</sup> Therefore, analyzing only the final dried product may not reveal the problem.<sup>[5]</sup>

- Low-Temperature Powder X-ray Diffraction (XRD): This is the most direct method. It allows for continuous monitoring of the physical state of the formulation throughout the entire freeze-drying cycle.<sup>[5]</sup>
- Differential Scanning Calorimetry (DSC): DSC can detect the glass transition of the amorphous phase ( $T_g'$ ) and any exothermic events (crystallization) or endothermic events (melting) that occur upon warming the frozen sample.
- Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: This technique can also be used to determine the phase distribution of amorphous and crystallized **trehalose** in frozen solutions.<sup>[6]</sup>

Q3: What are the key factors that promote **trehalose** crystallization?

- Annealing: Holding the frozen product at a temperature above its glass transition temperature ( $T_g'$ ) for an extended period is a primary cause of crystallization.<sup>[1][5]</sup>
- Presence of Crystallizing Co-solutes: Excipients like mannitol, succinic acid, and certain buffer salts can act as seeds, promoting the crystallization of **trehalose**.<sup>[2]</sup>
- High Cooling Rates: Counterintuitively, faster cooling rates ( $>100^{\circ}\text{C}/\text{min}$ ) have been shown in some studies to lead to **trehalose** crystallization, while slower rates ( $\leq 1^{\circ}\text{C}/\text{min}$ ) favored an amorphous state.<sup>[6]</sup>
- Storage Temperature: For frozen solutions, storage at intermediate sub-zero temperatures (e.g.,  $-14^{\circ}\text{C}$ ) can increase the rate of protein aggregation more than storage at higher ( $-8^{\circ}\text{C}$ ) or lower ( $-20^{\circ}\text{C}$ ) temperatures, which may be linked to the kinetics of crystallization.<sup>[6]</sup>

Q4: What are the most effective strategies to prevent **trehalose** crystallization?

Prevention strategies involve both formulation design and process control.

- Formulation Strategy:
  - Add Inhibitors: Incorporate polymers (e.g., PVP, HPMC) or other non-crystallizing sugars (e.g., sucrose) into the formulation.<sup>[2][7]</sup> These molecules can increase viscosity and sterically hinder the formation of crystal lattices.
  - Optimize Excipient Ratios: The ratio of **trehalose** to the active ingredient can influence stability. One study identified an optimal **trehalose**-to-monoclonal antibody (w/w) ratio of 0.2-2.4 for maintaining stability even with fast cooling.<sup>[6]</sup>
- Process Control:
  - Avoid Critical Annealing: If your formulation does not contain a bulking agent that requires crystallization, consider removing or shortening the annealing step.
  - Control Cooling Rate: Employ a slower, controlled cooling rate (e.g.,  $\leq 1^{\circ}\text{C}/\text{min}$ ) to promote vitrification of the entire formulation.<sup>[6]</sup>

## Data Summary

Table 1: Effect of Additives on **Trehalose** Crystallization

Additive Type	Example(s)	Mechanism of Inhibition	Efficacy Notes
Non-crystallizing Sugars	Sucrose	Increases the overall glass transition temperature and viscosity of the freeze-concentrate, hindering molecular mobility required for crystallization.[2]	Often used in combination with trehalose. Sucrose itself can crystallize under certain conditions.[10]
Polymers	Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)	Increase viscosity and create a physical barrier to crystal growth through their long-chain reticular structure.[7] Can also form hydrogen bonds with trehalose.	Highly effective at preventing crystallization of solutes in amorphous solid dispersions.[7]
Proteins/APIs	Monoclonal Antibodies (mAbs), Bovine Serum Albumin (BSA)	At sufficient concentrations, proteins themselves can act as crystallization inhibitors by increasing viscosity and interfering with lattice formation.[2]	The stabilizing effect is dependent on the protein and its concentration.[2][6]
Antifreeze Proteins (AFPs)	N/A	AFPs have been shown to effectively inhibit trehalose crystallization, suggesting a novel approach for cold protection.[11]	A specialized and less common approach in pharmaceutical formulations.

## Experimental Protocols

### Protocol 1: Low-Temperature X-ray Powder Diffraction (XRD) for In-Process Monitoring

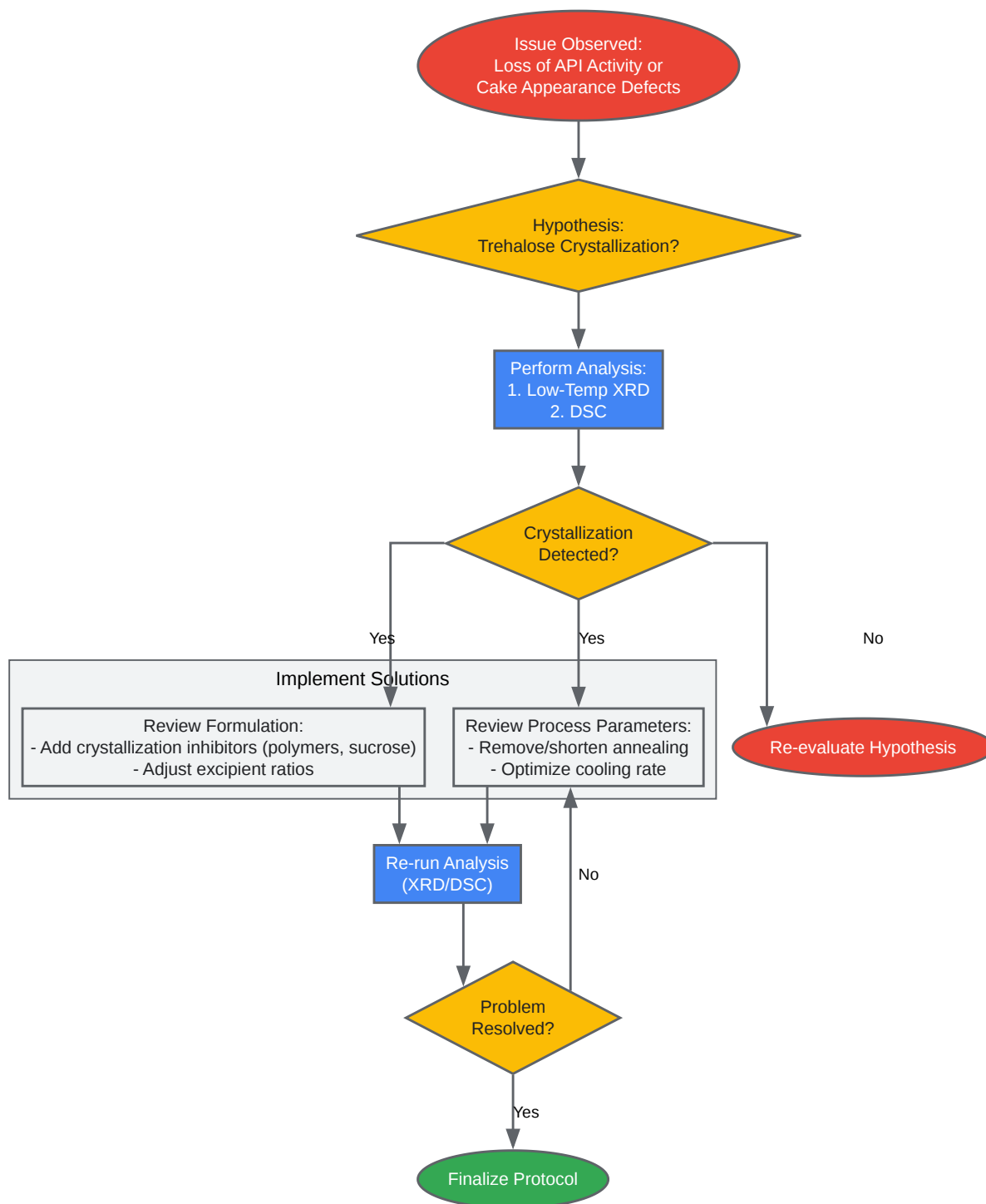
- Objective: To monitor the physical state of **trehalose** during a simulated freeze-drying cycle.  
[5]
- Instrumentation: A powder X-ray diffractometer equipped with a variable temperature stage and a vacuum chamber.
- Methodology:
  - Place approximately 1 mL of the aqueous **trehalose** solution into a custom sample holder within the temperature stage.
  - Seal the sample chamber, which should have a window (e.g., beryllium) transparent to X-rays.[12]
  - Begin the simulated freeze-drying program. A typical program might be:
    - Cooling: Cool the sample from room temperature to -40°C at a controlled rate (e.g., 0.5°C/min).[12]
    - Annealing (optional but recommended for study): Warm the sample to a specific annealing temperature (e.g., -18°C) and hold for a defined period.[5]
    - Primary Drying: Lower the chamber pressure (e.g., to ~200 mTorr) and raise the temperature to the primary drying setpoint (e.g., -25°C).[12]
  - Continuously or periodically collect XRD patterns throughout the entire cycle (e.g., over an angular range of 5° to 40° 2θ).[12]
  - Analyze the diffractograms. The appearance of sharp peaks corresponding to the known pattern of **trehalose** dihydrate indicates crystallization. The absence of these peaks and the presence of a broad halo indicate an amorphous state.

### Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

- Objective: To determine the glass transition temperature ( $T_g$ ) of the freeze-concentrate and detect crystallization or melting events.
- Instrumentation: A differential scanning calorimeter.
- Methodology:
  - Accurately weigh 10-20 mg of the liquid formulation into a DSC pan and hermetically seal it.
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Run a thermal program that mimics the freezing and warming stages of lyophilization:
    - Equilibrate the sample at room temperature.
    - Cool the sample at a controlled rate (e.g.,  $5^{\circ}\text{C}/\text{min}$ ) to a low temperature (e.g.,  $-70^{\circ}\text{C}$ ).
    - Hold at the low temperature for 5-10 minutes.
    - Warm the sample at a controlled rate (e.g.,  $2-5^{\circ}\text{C}/\text{min}$ ) to a temperature above  $0^{\circ}\text{C}$ .
  - Analyze the resulting thermogram:
    - Glass Transition ( $T_g$ ): A stepwise change in the heat flow baseline. This is a critical parameter for process design.
    - Crystallization Exotherm: A sharp, upward peak indicating an exothermic event (crystallization) upon warming. This reveals the temperature at which a solute crystallizes.
    - Melt Endotherm: A downward peak indicating the melting of a crystalline phase.

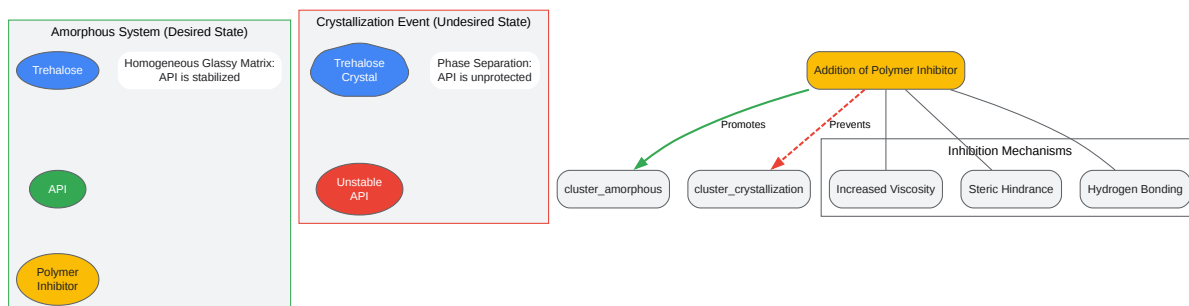
## Visualizations





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Caption: Troubleshooting workflow for identifying and resolving **trehalose** crystallization.



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Caption: Role of polymer inhibitors in maintaining an amorphous **trehalose** matrix.

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